molecular formula C6H10O4 B13873323 2-Methyl-1,3-dioxane-2-carboxylic acid

2-Methyl-1,3-dioxane-2-carboxylic acid

Cat. No.: B13873323
M. Wt: 146.14 g/mol
InChI Key: CDXFQIWVEFLCLY-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4 It is a heterocyclic compound containing a dioxane ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-dioxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This reaction forms a dioxane ring with a carboxylic acid group at the 2-position . Another method involves the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by reaction with ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the dioxane ring.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methyl-1,3-dioxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a carboxylic acid group on the dioxane ring allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2-methyl-1,3-dioxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8)

InChI Key

CDXFQIWVEFLCLY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)C(=O)O

Origin of Product

United States

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